
N9-Isopropylolomoucine
Übersicht
Beschreibung
N9-isopropylolomoucine is a chemical compound known for its role as an inhibitor of cyclin-dependent kinases. It is a purine derivative with the molecular formula C17H22N6O and a molecular weight of 326.40 g/mol . This compound has shown increased potency in some systems over olomoucine, another cyclin-dependent kinase inhibitor .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N9-Isopropylolomoucin umfasst typischerweise die folgenden Schritte:
Ausgangsmaterial: Die Synthese beginnt mit dem kommerziell erhältlichen 2,6-Dichlorpurin.
Substitutionsreaktion: Das reaktive Chlor an der C6-Position von Purin wird durch Benzylamine ersetzt.
Alkylierung: Die N9-Position von Purin wird mit 2-Brompropan alkyliert.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für N9-Isopropylolomoucin nicht allgemein dokumentiert sind, beinhaltet der allgemeine Ansatz die großtechnische Synthese unter Verwendung der oben genannten Synthesewege. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N9-Isopropylolomoucin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Alkylhalogenide und Nukleophile.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann Oxidation beispielsweise zu hydroxylierten Derivaten führen, während Reduktion zu dehydroxylierten Derivaten führen kann.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
N9-Isopropylolomoucine has been utilized in various fields of research:
1. Cancer Research
- Mechanism of Action : this compound inhibits CDK1 and CDK5, leading to cell cycle arrest at the G2/M phase. This action has been shown to significantly affect cancer cell proliferation, particularly in castration-resistant prostate cancer (CRPC) models .
- Case Study : In a study involving CRPC cell lines (22Rv1 and C4-2B), this compound was combined with doxorubicin, demonstrating synergistic effects on cell proliferation inhibition. The combination index (CI) indicated strong synergy, highlighting its potential in combination therapies for prostate cancer .
2. Cell Cycle Studies
- Role as a CDK Inhibitor : As a selective CDK inhibitor, this compound is instrumental in studying the dynamics of the cell cycle and understanding the consequences of CDK inhibition on cellular processes .
- Experimental Findings : Research has shown that treatment with this compound leads to significant changes in cellular behavior, including reduced viability and altered metabolic activity in treated cells compared to controls .
3. Virology
- Impact on Viral Replication : Studies have indicated that this compound can inhibit specific kinases involved in viral replication processes. For instance, blocking mitosis with this compound has been shown to reduce viral yield in herpesvirus-infected cells .
Biochemical Pathways
The primary biochemical pathways affected by this compound include:
- Cell Cycle Regulation : By inhibiting CDK activity, it disrupts normal cell cycle progression, leading to potential therapeutic effects against rapidly dividing cancer cells.
- Metabolic Processes : The inhibition of CDKs influences various metabolic pathways, including glycolysis and oxidative phosphorylation, which are critical for energy production in proliferating cells .
Data Table: Inhibition Potency of this compound
Compound | Target Kinase | IC50 (µM) |
---|---|---|
This compound | CDK1 | 2.0 |
Olomoucine | CDK1 | 7.0 |
Iso-olomoucine | CDK1 | >500,000 |
BMS-345541 | NF-κB | Not specified |
Purvalanol A | CDK2 | Not specified |
Note: IC50 values indicate the concentration required to inhibit 50% of target activity .
Wirkmechanismus
N9-Isopropylolomoucin übt seine Wirkung durch Hemmung von Cyclin-abhängigen Kinasen aus, wobei es sich insbesondere auf den CCNB 1/CDK1-Komplex richtet . Diese Hemmung stört den Zellzyklus, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt. Zu den beteiligten molekularen Zielen und Signalwegen gehört die Phosphorylierung der C-terminalen Domäne-Untereinheit der RNA-Polymerase II .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Olomoucin: Ein weiterer Cyclin-abhängiger Kinase-Inhibitor mit ähnlicher Struktur, aber geringerer Wirksamkeit.
Seliciclib: Ein potenter und selektiver Inhibitor von CDK9, der in der Krebstherapie eingesetzt wird.
CDK9-IN-27: Ein CDK9-Inhibitor mit einem IC50 von 0,424 μM, der Apoptose und S-Phasen-Zellzyklusarrest induziert.
Einzigartigkeit
N9-Isopropylolomoucin ist einzigartig aufgrund seiner erhöhten Wirksamkeit gegenüber Olomoucin und seiner spezifischen Zielrichtung auf den CCNB 1/CDK1-Komplex. Dies macht es zu einer wertvollen Verbindung in der Krebsforschung und anderen wissenschaftlichen Anwendungen .
Biologische Aktivität
N9-Isopropylolomoucine (N9-Olo) is a potent inhibitor of cyclin-dependent kinases (CDKs), particularly targeting the CCNB1/CDK1 complex. This compound has garnered attention in cancer research due to its significant biological activity, primarily its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.
- Molecular Formula : C17H22N6O
- Molecular Weight : 326.40 g/mol
- CAS Number : 158982-15-1
This compound functions by inhibiting CDK activity, which is crucial for cell cycle progression. The compound binds to the ATP-binding sites of CDKs, preventing phosphorylation of their substrates, thereby leading to cell cycle arrest at the G2/M phase. This mechanism is vital in cancer therapy, as it can induce apoptosis in rapidly dividing tumor cells.
In Vitro Studies
Research has demonstrated that N9-Olo effectively inhibits the proliferation of various cancer cell lines, including prostate cancer cells. For instance, in a study involving the 22Rv1 and C4-2B prostate cancer cell lines, N9-Olo exhibited synergistic effects when combined with doxorubicin (DOX), leading to a significant reduction in cell viability at low concentrations (CI = 0.45) .
Table 1: Summary of In Vitro Effects of this compound
Cell Line | Concentration (ng/ml) | Effect on Proliferation | Mechanism |
---|---|---|---|
22Rv1 | 200 | Synergistic with DOX | CDK inhibition |
C4-2B | 200 | Synergistic with DOX | CDK inhibition |
LNCaP | Varies | Less pronounced | CDK inhibition |
RWPE-1 | Varies | No significant effect | Non-tumorigenic |
In Vivo Studies
In animal models, the administration of N9-Olo has shown promising results in inhibiting tumor growth and inducing apoptosis without significant toxicity at lower doses. The compound's effects vary depending on dosage, with higher concentrations leading to increased cytotoxicity .
Case Studies
A notable case study highlighted the use of N9-Olo in a combination therapy setting for advanced prostate cancer. The study found that combining N9-Olo with other chemotherapeutic agents led to enhanced therapeutic efficacy and reduced tumor size compared to monotherapy .
Pharmacokinetics and Safety
This compound is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via urine. The safety profile indicates that while it is generally well-tolerated, careful monitoring is necessary due to potential off-target effects associated with CDK inhibition .
Comparison with Similar Compounds
This compound is often compared with other CDK inhibitors such as olomoucine and seliciclib. Its unique potency against the CCNB1/CDK1 complex makes it a valuable candidate for further research in oncology.
Table 2: Comparison of CDK Inhibitors
Compound | Target | Potency | Application |
---|---|---|---|
This compound | CCNB1/CDK1 | High | Cancer research |
Olomoucine | Various CDKs | Moderate | General kinase inhibition |
Seliciclib | CDK9 | High | Cancer therapy |
Future Directions
The ongoing research into this compound's biological activity suggests potential applications beyond oncology, including its role in understanding cell cycle dynamics and developing novel therapeutic strategies for other diseases characterized by dysregulated cell proliferation.
Eigenschaften
IUPAC Name |
2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-12(2)23-11-20-14-15(19-10-13-6-4-3-5-7-13)21-17(18-8-9-24)22-16(14)23/h3-7,11-12,24H,8-10H2,1-2H3,(H2,18,19,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDJEAZLMYPLGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80425015 | |
Record name | N9-ISOPROPYL-OLOMOUCINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158982-15-1 | |
Record name | N9-ISOPROPYL-OLOMOUCINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 158982-15-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.